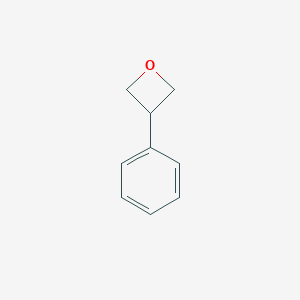

3-Phenyloxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGGVYFIYBKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472725 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10317-13-2 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanism and Kinetics of 3-Phenyloxetane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Oxetane Ring in Modern Chemistry

The oxetane motif, a four-membered saturated ether ring, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds can profoundly alter physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and favorable conformational preorganization when replacing common groups like gem-dimethyl or carbonyl functionalities.[3] Among the various substituted oxetanes, 3-phenyloxetane stands out as a fundamental structural unit and a valuable building block in the synthesis of more complex molecules, including potential therapeutics.[4][5] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a deep dive into the reaction mechanisms and the kinetic principles that govern these transformations.

Part 1: The Cornerstone of this compound Synthesis: The Intramolecular Williamson Etherification

The most common and reliable method for constructing the this compound ring is through an intramolecular variation of the classic Williamson ether synthesis.[6][7] This approach is favored for its versatility and the accessibility of the required starting materials.[6]

Mechanistic Deep Dive: An SN2 Pathway to a Strained Ring

The synthesis typically starts with a 1,3-disubstituted propane derivative, most commonly 3-chloro-1-phenylpropan-1-ol.[8][9] The core of the reaction is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. The process is initiated by a base, which deprotonates the hydroxyl group to form a more reactive alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing a suitable leaving group (typically a halide). This concerted backside attack results in the displacement of the leaving group and the formation of the strained four-membered oxetane ring with inversion of stereochemistry at the electrophilic carbon.

Caption: Intramolecular SN2 mechanism for this compound formation.

Causality Behind Experimental Choices

The success and efficiency of the Williamson ether synthesis for oxetanes are critically dependent on several experimental parameters:

-

Base Selection: The choice of base is paramount. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used to ensure complete and rapid deprotonation of the alcohol, thus maximizing the concentration of the reactive alkoxide.[10] In some protocols, aqueous bases like potassium hydroxide (KOH) can be employed, often under phase-transfer catalysis conditions to facilitate the reaction between the aqueous and organic phases.[11]

-

Leaving Group: The nature of the leaving group directly influences the reaction rate, following the typical SN2 trend: I > Br > Cl > OTs (tosylate).[12] While chlorides are common starting materials, converting them to the more reactive bromides or iodides can significantly accelerate the cyclization.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred.[13] These solvents effectively solvate the counter-ion of the base, leading to a more "naked" and therefore more nucleophilic alkoxide, which enhances the rate of the intramolecular SN2 reaction.

-

Concentration: To favor the desired intramolecular cyclization over competing intermolecular polymerization, the reaction is often conducted under high-dilution conditions.

Kinetic Considerations: The Rate-Determining Factors

The formation of a four-membered ring via an intramolecular Williamson ether synthesis is kinetically less favored compared to the formation of three, five, or six-membered rings due to significant ring strain in the product and the transition state.[7][10] Therefore, understanding the kinetics is crucial for optimizing the reaction.

-

Baldwin's Rules: The intramolecular cyclization to form this compound is classified as a 4-exo-tet reaction according to Baldwin's rules. While this cyclization mode is generally considered disfavored, the entropic advantage of an intramolecular reaction can overcome this kinetic barrier, especially with highly reactive leaving groups and optimized reaction conditions.[7]

-

Competing Reactions: A significant competing reaction is the Grob fragmentation, which can occur if the substrate geometry is favorable.[7] This side reaction leads to the formation of an alkene instead of the desired oxetane. Careful selection of the substrate and reaction conditions is necessary to minimize this pathway.

Table 1: Representative Reaction Conditions for the Synthesis of this compound and its Precursors

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 3-chloro-1-phenylpropan-1-one | Chiral Borane Complexes | Toluene | Controlled | High ee | [9] |

| Racemic 3-chloro-1-phenylpropan-1-ol | Lipase, Acyl Donor | Organic Solvent | Ambient | >99% ee | [8] |

| 3-bromo-1-phenyl-1,3-propanediol | Sodium Hydride | THF | Reflux | Good | [10] |

| 3-chloro-1-phenylpropan-1-ol | Potassium Hydroxide | Water | Reflux | Not specified | [11] |

Part 2: An Alternative Photochemical Route: The Paternò-Büchi Reaction

While less common for the routine synthesis of this compound, the Paternò-Büchi reaction offers a fundamentally different and mechanistically intriguing approach.[3][6] This photochemical [2+2] cycloaddition involves the reaction of a carbonyl compound with an alkene.[14][15]

The Photochemical Mechanism

For the synthesis of this compound, the reaction would involve the photocycloaddition of benzaldehyde and ethylene. The mechanism is initiated by the photoexcitation of benzaldehyde to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[16] This excited carbonyl species then reacts with ground-state ethylene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the this compound product.[15]

Caption: A simplified representation of the Paternò-Büchi reaction mechanism.

Kinetics and Selectivity

The kinetics of the Paternò-Büchi reaction are governed by the quantum yield of the photochemical process.[17] The regioselectivity is determined by the stability of the intermediate 1,4-diradical. The stereoselectivity can be influenced by whether the reaction proceeds through a singlet or triplet excited state of the carbonyl compound.[14] While elegant, this method often requires specialized photochemical reactors and can be limited by low quantum yields and the formation of side products.[18] Recently, visible-light-mediated protocols using photocatalysts have been developed to overcome the need for high-energy UV light.[19]

Part 3: Experimental Protocols

Protocol: Synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol (A Key Precursor)

This protocol describes the enzymatic resolution of racemic 3-chloro-1-phenylpropan-1-ol, a common starting material for the synthesis of chiral this compound.

Materials:

-

Racemic 3-chloro-1-phenylpropan-1-ol

-

Lipase CALB (Candida antarctica lipase B)

-

An appropriate acyl donor (e.g., para-chlorophenyl acetate)

-

Acidic resin (for in-situ racemization)

-

Anhydrous solvent (e.g., toluene)

-

Lithium hydroxide (LiOH)

-

Methanol/water mixture

Procedure:

-

Enzymatic Resolution: In a flame-dried flask under an inert atmosphere, dissolve racemic 3-chloro-1-phenylpropan-1-ol, the acyl donor, and the acidic resin in the anhydrous solvent.

-

Add lipase CALB to the mixture and stir at a constant temperature (e.g., 45 °C).

-

Monitor the reaction progress by chiral HPLC or GC until the desired conversion is reached (typically >99% conversion of the (R)-enantiomer to its ester).

-

Work-up and Isolation of the Ester: Filter the reaction mixture to remove the enzyme and resin. Concentrate the filtrate under reduced pressure. The crude (R)-(+)-3-chloro-1-phenylpropyl ester can be purified by column chromatography.

-

Hydrolysis to the Alcohol: Dissolve the purified ester in a mixture of alcohol (e.g., methanol) and an aqueous solution of LiOH.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).

-

Work-up and Isolation of the Product: Remove the alcohol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to afford (R)-(+)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess.[8]

Self-Validating System: The success of this protocol is validated at each stage. The enzymatic resolution is monitored for enantiomeric excess (ee%). The final product's identity and purity are confirmed by NMR spectroscopy, mass spectrometry, and polarimetry to ensure the correct stereochemistry.

Conclusion

The synthesis of this compound is a well-established field, with the intramolecular Williamson ether synthesis serving as the most robust and widely adopted methodology. A thorough understanding of the underlying SN2 mechanism, coupled with careful consideration of the kinetic factors and potential side reactions, allows for the rational design of efficient synthetic protocols. While photochemical methods like the Paternò-Büchi reaction provide an alternative mechanistic pathway, their practical application is often more specialized. The continued interest in oxetane-containing molecules in drug discovery will undoubtedly drive further innovation in the synthesis of this compound and its derivatives.

References

- Synthesis of Oxetanes.Chinese Journal of Organic Chemistry, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESHahei3Jrw-1VPM4oSjuqpYhWRQ6a2LOQ4OKxyMb0Hh7U3FTxwQKEIL2zl1zDLkG0pFaJG4z2ajTWNBfqEZkN8ZS1Roy3jbj4ow6zb4aLRbhPlshL_4_xoiZ8X-5dmQrqIOfPxBZ8xNBdDTnBY5o7sTj8eCc=]

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00181]

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews, 2016. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.6b00181]

- Oxetanes: formation, reactivity and total syntheses of natural products.Beilstein Journal of Organic Chemistry, 2024. [URL: https://www.beilstein-journals.org/bjoc/articles/20/118]

- Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.ResearchGate, 2016. [URL: https://www.researchgate.

- Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.RadTech, N/A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5408f5QeEL_TW_t4viHc1dndCq-7iX2qPMtbh4IRnO4bsDfkCXJHlxk3E7P4xSDKxUFaehkb-SZjeP8m5-IztI4HaE8Qg_LJXbiKofzFHIHBcRKZf5c4PFyzlGBXNSdxDodg-7EII6hAUrunr2SnXmtez8_w969NiolDf7B6CqJHUoJpH523bKbPYUp2AfMSsW_J-23kv1_U3byU1m2YC3a2xvhL0THMoRfE2d97F2OeYpjXuYUXp0b7W9hDIoUUmI6ODOJU-_Gf9LWS8W3tKmL2R3Gw9JQf_IjLP2OKUpuMmHWDAujWC3GfgwtgH5AqjEPD8hIlw6g==]

- Oxetanes: formation, reactivity and total syntheses of natural products.National Institutes of Health, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11214041/]

- Paterno buchi reaction.Slideshare, N/A. [URL: https://www.slideshare.

- Formation of C.Thieme Chemistry, N/A. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121571]

- Unexpected course of a Williamson ether synthesis.Arkivoc, N/A. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2005/10]

- The Williamson Ether Synthesis.Master Organic Chemistry, 2014. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- Synthesis of Oxetanes.ResearchGate, 2021. [URL: https://www.researchgate.

- Williamson Ether Synthesis.Chem-Station Int. Ed., 2014. [URL: https://www.chem-station.com/en/reactions-en/2014/04/williamson-ether-synthesis.html]

- Experiment 06 Williamson Ether Synthesis.N/A, N/A. [URL: https://www.mnstate.edu/jasperse/Chem365/Expt%206%20Williamson%20Ether.pdf]

- Oxetane Synthesis through the Paternò-Büchi Reaction.MDPI, 2022. [URL: https://www.mdpi.com/2673-4135/2/3/18]

- The Paternò–Büchi reaction – a comprehensive review.Photochemical & Photobiological Sciences, 2019. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/pp/c9pp00137h]

- Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes.ChemRxiv, N/A. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75461141246063462153c]

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.Francis Academic Press, 2023. [URL: https://francis-press.com/papers/3778]

- Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis.Benchchem, N/A. [URL: https://www.benchchem.com/application-notes/paterno-buchi-reaction-for-substituted-oxetane-synthesis]

- Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.ResearchGate, 2024. [URL: https://www.researchgate.net/publication/383115486_Design_and_Evaluation_of_3-Phenyloxetane_Derivative_Agonists_of_the_Glucagon-Like_Peptide-1_Receptor]

- Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.Google Patents, N/A. [URL: https://patents.google.

- The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.NINGBO INNO PHARMCHEM CO.,LTD., N/A. [URL: https://www.inno-pharmchem.com/blog/the-synthesis-and-production-of-r-3-chloro-1-phenyl-1-propanol_b12]

- Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor.PubMed, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/39268395/]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Paterno buchi reaction | PPTX [slideshare.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. chemrxiv.org [chemrxiv.org]

3-Phenyloxetane: A Technical Guide for Advanced Research

Introduction: The Rising Prominence of the Oxetane Motif

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention. Its unique combination of properties—polarity, metabolic stability, and a distinct three-dimensional geometry—offers a compelling alternative to more traditional functional groups.[1] This guide focuses on a key exemplar of this class: 3-phenyloxetane. We will delve into its fundamental properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The this compound scaffold is of particular interest due to the convergence of the oxetane's favorable physicochemical characteristics with the phenyl group's capacity for diverse chemical modifications and interactions with biological targets. This unique structural amalgam has positioned this compound and its derivatives as valuable building blocks in the quest for novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. The following table summarizes the key physicochemical data for this compound. It should be noted that while some properties are computationally derived, they provide valuable insights for experimental design.

| Property | Value | Source |

| CAS Number | 10317-13-2 | [2] |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.17 g/mol | [2] |

| Monoisotopic Mass | 134.0732 Da | [2] |

| Boiling Point | (Not experimentally determined) | |

| Melting Point | (Not experimentally determined) | |

| Density | (Not experimentally determined) | |

| Solubility | (Expected to be soluble in common organic solvents) | |

| XLogP3 | 1.6 | [2] |

Synthesis of this compound: A Methodological Overview

The synthesis of the strained four-membered oxetane ring requires careful consideration of reaction conditions to overcome the inherent ring strain.[3] While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, established methods for the formation of substituted oxetanes can be adapted. Two primary strategies are presented here: intramolecular cyclization of a 1,3-diol derivative and the Paternò-Büchi reaction.

Method 1: Intramolecular Cyclization

A common and robust method for forming oxetane rings is the intramolecular Williamson ether synthesis, which involves the cyclization of a suitably functionalized 1,3-diol.[3]

Experimental Protocol (Hypothetical):

-

Selective Monotosylation of 1-Phenyl-1,3-propanediol:

-

To a solution of 1-phenyl-1,3-propanediol in anhydrous pyridine, cooled to 0 °C, is added p-toluenesulfonyl chloride (1.0 equivalent) portion-wise.

-

The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the monotosylated intermediate.

-

-

Intramolecular Cyclization:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of the monotosylated intermediate in anhydrous THF dropwise.

-

The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the completion of the reaction.

-

The reaction is carefully quenched by the slow addition of water.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or column chromatography.

-

Method 2: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[4][5][6][7][8] In the context of this compound synthesis, this would involve the reaction of benzaldehyde with ethylene.

Experimental Protocol (Conceptual):

-

A solution of benzaldehyde in a suitable solvent (e.g., acetonitrile) is placed in a photochemical reactor.

-

The solution is purged with ethylene gas.

-

The reaction mixture is irradiated with a UV lamp (typically a medium-pressure mercury lamp) while maintaining a continuous flow of ethylene.

-

The progress of the reaction is monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to isolate this compound.

Applications in Drug Discovery and Development

The this compound motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in their pharmacological properties.

Bioisosteric Replacement

The oxetane ring is often employed as a bioisostere for gem-dimethyl and carbonyl groups. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, improve aqueous solubility due to the polar ether linkage, and increase the three-dimensionality of the molecule, which can lead to improved binding affinity and selectivity for its biological target.[1]

Case Study: GLP-1R Agonists for Type 2 Diabetes and Obesity

A recent and compelling application of the this compound scaffold is in the development of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists.[1][9] These agonists are being investigated as potential treatments for type 2 diabetes and obesity. The this compound core has been instrumental in designing potent and selective GLP-1R agonists with favorable drug-like properties.[1][9]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Inhalation: May cause respiratory irritation.[11]

-

Skin Contact: May cause skin irritation.[11]

-

Eye Contact: May cause serious eye irritation.[11]

-

Ingestion: May be harmful if swallowed.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemical and pharmaceutical research. Its unique combination of a strained, polar oxetane ring and a versatile phenyl group makes it a highly valuable building block. While challenges remain in the standardization of its synthesis and the full characterization of its physical properties, the growing body of literature on its applications, particularly in the development of next-generation therapeutics, underscores its importance. This guide provides a foundational understanding for researchers looking to harness the potential of this intriguing molecule.

References

- Apollo Scientific. (2023, July 5).

- Chopra, H. Paterno buchi reaction [PowerPoint slides]. SlideShare.

- ChemSynthesis. (2025, May 20). 3-methoxy-2-phenyloxetane.

- Fluorochem Ltd. (2024, December 19).

- Thermo Fisher Scientific.

- D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2203-2248.

- BenchChem. Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis.

- MDPI. (2011). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 16(8), 6846-6867.

- Organic Syntheses. 3-phenyl-1-propanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11789254, this compound.

- Chemical Synthesis Database. (2025, May 20). 2,2-dimethoxy-3,3-dimethyl-4-phenyloxetane.

- ChemSynthesis. (2025, May 20). 2-phenyloxetane.

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.

- Zhang, Z., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry.

- Pan, H., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry.

- Google Patents. (2016).

- Zhu, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1346059.

- Brieflands. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Pharmaceutical and Biomedical Research, 7(3), 229-240.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H10O | CID 11789254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Paterno buchi reaction | PPTX [slideshare.net]

- 5. Paterno-Buchi Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. static.cymitquimica.com [static.cymitquimica.com]

physicochemical properties of 3-phenyloxetane

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyloxetane

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's fundamental characteristics is paramount. This compound, a strained four-membered heterocyclic ether, has emerged as a significant building block in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for modulating solubility, metabolic stability, and lipophilicity in drug candidates.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further study.

-

Systematic IUPAC Name : this compound[3]

-

CAS Registry Number : 10317-13-2[3]

-

Molecular Formula : C₉H₁₀O[3]

-

SMILES : C1C(CO1)C2=CC=CC=C2[3]

The structure consists of a four-membered oxetane ring substituted with a phenyl group at the C3 position. This substitution pattern imparts specific steric and electronic properties that govern its reactivity and interaction with biological systems. The inherent ring strain of the oxetane moiety, estimated at approximately 106 kJ·mol⁻¹, is a critical determinant of its chemical behavior.[4]

Core Physicochemical Properties

The are crucial for predicting its behavior in both chemical reactions and biological systems. The data below, primarily sourced from computational databases, provides a quantitative profile of the molecule.

| Property | Value | Source |

| Molecular Weight | 134.17 g/mol | [3] |

| Monoisotopic Mass | 134.073164938 Da | [3] |

| XLogP3 | 1.6 | [3] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Heavy Atom Count | 10 | [3] |

Note: Experimental values for properties such as boiling point, melting point, and density for this compound are not consistently available in public literature. Researchers should determine these values experimentally for specific applications.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is critical. The following sections detail the expected spectroscopic signatures for this compound and provide generalized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum:

-

Phenyl Protons (Ar-H): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H.[6]

-

Oxetane Methylene Protons (-CH₂-O-): The two sets of methylene protons on the oxetane ring (at C2 and C4) are diastereotopic. They are expected to appear as complex multiplets, likely in the δ 4.5-5.0 ppm range. The geminal and vicinal couplings would result in an intricate splitting pattern.

-

Oxetane Methine Proton (-CH-Ar): The proton at the phenyl-substituted carbon (C3) would appear as a multiplet, shifted downfield by the phenyl group, likely in the δ 3.5-4.0 ppm range.

Expected ¹³C NMR Spectrum:

-

Phenyl Carbons: Signals for the aromatic carbons would appear between δ 125-145 ppm, with the quaternary carbon (C-Ar) being the most downfield.[6]

-

Oxetane Methylene Carbons (-CH₂-O-): Resonances for the C2 and C4 carbons of the oxetane ring are expected in the δ 75-80 ppm region.[6]

-

Oxetane Methine Carbon (-CH-Ar): The carbon bearing the phenyl group (C3) would likely appear in the δ 35-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be characterized by:

-

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹.

-

C-O-C Stretching (Ether): A strong, characteristic band for the cyclic ether linkage, typically in the 950-1100 cm⁻¹ region.

-

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending in the 690-900 cm⁻¹ region, indicative of the phenyl substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum would show a molecular ion peak at an m/z corresponding to the molecular weight of 134.17.

-

Fragmentation: Common fragmentation pathways would involve the loss of fragments from the oxetane ring and characteristic phenyl group fragments.

Experimental Protocol: Spectroscopic Analysis

A generalized workflow for the characterization of a synthesized batch of this compound.

Caption: Generalized workflow for spectroscopic characterization.

Synthesis and Purification

The synthesis of 3-substituted oxetanes typically involves an intramolecular cyclization. A common and reliable method is the Williamson ether synthesis, starting from a suitable 1,3-halohydrin.

Step-by-Step Synthesis Protocol

Reaction: Synthesis of this compound via intramolecular cyclization of 1-chloro-3-phenylpropan-2-ol.

Causality: This approach is favored due to the commercial availability of precursors and the high efficiency of the intramolecular Sₙ2 reaction, driven by the formation of a thermodynamically stable, albeit strained, four-membered ring. The use of a strong, non-nucleophilic base is critical to promote deprotonation of the alcohol without competing side reactions.

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 1-chloro-3-phenylpropan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq), portion-wise to control the evolution of hydrogen gas (if using NaH).

-

Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.

Reactivity and Ring-Opening Transformations

The synthetic utility of this compound is largely derived from the high ring strain of the oxetane core, which makes it susceptible to ring-opening reactions.[7] This reactivity provides a pathway to 1,3-difunctionalized compounds.

Key Principles of Reactivity:

-

Acid-Catalyzed Opening: In the presence of a Lewis or Brønsted acid, the oxetane oxygen is protonated or coordinated, activating the ring. Nucleophilic attack then preferentially occurs at the more sterically hindered C-O bond (C3), following an Sₙ1-like mechanism where charge is stabilized by the phenyl group.[8]

-

Nucleophilic Opening: Under neutral or basic conditions, strong nucleophiles attack via an Sₙ2 mechanism. This attack occurs at the less sterically hindered carbon atoms (C2 or C4), leading to a different regioisomeric product compared to the acid-catalyzed pathway.[8]

Caption: Regioselectivity of this compound ring-opening.

Applications in Medicinal Chemistry and Drug Development

The oxetane motif, and this compound derivatives specifically, are increasingly used in drug discovery to address common liabilities in lead compounds.[1]

Strategic Advantages:

-

Metabolic Stability: The oxetane ring is often used as a metabolically stable replacement for more labile groups like gem-dimethyl or carbonyl functionalities.[9] Its inherent stability can block common sites of metabolic oxidation.

-

Solubility Enhancement: As a polar scaffold, the introduction of an oxetane can improve the aqueous solubility of a compound, a critical parameter for oral bioavailability.[9]

-

Improved 3D Character: Moving away from flat, aromatic structures is a key goal in modern drug design. The puckered, three-dimensional nature of the oxetane ring can improve binding to protein targets by providing better shape complementarity.[1]

-

Novel Agonist Design: Recent research has identified this compound derivatives as potent and selective agonists of the glucagon-like peptide-1 receptor (GLP-1R), highlighting their potential in developing treatments for type 2 diabetes and obesity.[10][11]

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is more than a simple heterocyclic compound; it is a powerful tool for the modern medicinal chemist. Its distinct physicochemical properties, combined with its predictable reactivity and proven benefits in improving drug-like characteristics, solidify its role as a valuable building block. A thorough understanding of its synthesis, spectroscopic signature, and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11789254, this compound. Available from: [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

-

Coppi, D. I., Salomone, A., Perna, F. M., & Capriati, V. (2011). Electronic Supplementary Information (ESI) 2-Lithiated-2-Phenyloxetane: A New Attractive Synthon for the Preparation of Oxetane. Chemical Communications. Available from: [Link]

-

ChemSynthesis. 3-methoxy-2-phenyloxetane. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 161775244, 3-But-2-enoxy-2-phenyloxetane. Available from: [Link]

-

Wiley Science Solutions. SpectraBase. 3-[2-(tert-Butyldiphenylsiloxy)-1-hydroxyethyl]-2-phenyloxetane. Available from: [Link]

-

Wang, Y., et al. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. Available from: [Link]

-

Chemsrc. This compound-3-carboxylic acid. Available from: [Link]

-

ChemSynthesis. 2,2-dimethoxy-3,3-dimethyl-4-phenyloxetane. Available from: [Link]

-

Symes, O. L., Ishikura, H., & Bull, J. A. (2023). Oxetanes and Thietanes. In Comprehensive Medicinal Chemistry IV. ResearchGate. Available from: [Link]

-

Scribd. Design and Evaluation of 3 Phenyloxetane Derivative Agonists of The Glucagon Like Peptide 1 Receptor. Available from: [Link]

-

Wiley Science Solutions. SpectraBase. (2S,3S)-2-(methoxymethyl)-3-phenyloxirane. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12699448, 3-Phenyloxetan-3-ol. Available from: [Link]

-

ChemSynthesis. 2-phenyloxetane. Available from: [Link]

-

ChemSynthesis. 2,2-dimethoxy-4-phenyloxetane. Available from: [Link]

-

Głowacki, D. G., & Marsden, S. P. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-140. Available from: [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12166-12214. Available from: [Link]

-

Ma, Y. (2012). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 32(8), 1403-1415. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H10O | CID 11789254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-But-2-enoxy-2-phenyloxetane | C13H16O2 | CID 161775244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Phenyloxetane

Introduction

The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry. Its unique combination of properties—a strained four-membered ring that imparts polarity and three-dimensionality while often improving metabolic stability and aqueous solubility—makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2][3] 3-Phenyloxetane serves as a foundational scaffold for this important class of molecules, combining the rigid, polar oxetane ring with an aromatic phenyl substituent.

Accurate and unambiguous structural confirmation is paramount in the development of novel chemical entities. Spectroscopic analysis provides the definitive toolkit for this purpose. This technical guide offers a comprehensive, in-depth interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for characterizing this and structurally related compounds, grounded in both theoretical principles and field-proven insights.

Molecular Structure Overview

This compound (C₉H₁₀O, Molecular Weight: 134.17 g/mol ) consists of a central four-membered oxetane ring substituted with a phenyl group at the C3 position.[4] This substitution creates a chiral center at C3, rendering the pairs of methylene protons at the C2 and C4 positions diastereotopic. This diastereotopicity is a key feature that manifests clearly in the proton NMR spectrum. The puckered nature of the substituted oxetane ring, a result of minimizing eclipsing interactions, further influences its spectroscopic signature.[1][2]

Caption: Molecular structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and stereochemistry.

Experimental Protocol for NMR Analysis

A validated protocol is essential for acquiring high-quality, reproducible NMR data. The following steps ensure sample integrity and optimal instrument performance.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[5][6] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present, as they can degrade the magnetic field homogeneity (shimming).[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal TMS standard.[5]

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region for the phenyl protons and the aliphatic region for the oxetane ring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | ~ 7.20 - 7.40 | Multiplet (m) | 5H |

| Oxetane-CH (C3-H) | ~ 3.60 - 3.80 | Quintet or Multiplet (m) | 1H |

| Oxetane-CH₂ (C2/C4-H) | ~ 4.80 - 5.00 | Multiplet (m) | 4H |

Causality and Interpretation:

-

Aromatic Protons (δ ~7.20-7.40): The five protons of the phenyl group are deshielded by the aromatic ring current and appear as a complex multiplet in the typical aromatic region.

-

Oxetane Protons (C2/C4-H and C3-H): The protons on the oxetane ring are significantly influenced by the electronegative oxygen atom and the phenyl group.

-

The methine proton at the C3 position (C3-H) is coupled to the four methylene protons on C2 and C4, resulting in a complex multiplet, often approximated as a quintet.

-

The methylene protons at C2 and C4 are adjacent to the oxygen atom, which strongly deshields them, pushing their chemical shift downfield to ~4.80-5.00 ppm. Due to the chiral center at C3, the two protons on C2 are diastereotopic, as are the two protons on C4. This means they are chemically non-equivalent and will have different chemical shifts and coupling constants, leading to complex splitting patterns (e.g., apparent triplets or doublets of doublets) rather than a simple singlet or quartet.

-

Caption: Key proton-proton (J) couplings in this compound.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Oxetane-CH₂ (C2, C4) | ~ 75 - 78 |

| Phenyl (C-ipso) | ~ 143 - 145 |

| Phenyl (C-ortho, meta, para) | ~ 125 - 129 |

| Oxetane-CH (C3) | ~ 35 - 38 |

Causality and Interpretation:

-

Oxetane Carbons (C2, C4): These carbons are bonded to the highly electronegative oxygen atom, causing a significant downfield shift into the ~75-78 ppm range.[7]

-

Oxetane Carbon (C3): The C3 carbon, attached to the phenyl group, is a typical aliphatic carbon and is expected to appear around 35-38 ppm.

-

Aromatic Carbons: The phenyl carbons appear in the characteristic range of 125-145 ppm. The ipso-carbon (the one attached to the oxetane ring) is typically the most downfield and may have a weaker intensity. The ortho, meta, and para carbons will have distinct shifts, with the para carbon often being furthest upfield in this range.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a true sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[5]

-

Data Processing: The resulting spectrum is automatically corrected and presented as an absorbance or transmittance plot.

IR Spectrum Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the oxetane ether linkage.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (Oxetane) |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~970 | C-O-C stretch | Oxetane Ether |

| 900 - 690 | C-H bend (out-of-plane) | Aromatic |

Causality and Interpretation:

-

C-H Stretching: Two distinct regions for C-H stretching are expected. The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the sp³-hybridized carbons of the oxetane ring.[9]

-

Aromatic C=C Stretching: A series of sharp peaks between 1450-1600 cm⁻¹ confirms the presence of the phenyl group.

-

Oxetane C-O-C Stretch: The most diagnostic peak for the oxetane ring is the asymmetric C-O-C stretching vibration. In strained cyclic ethers like oxetane, this band typically appears at a lower frequency than in acyclic ethers. For the parent oxetane, a strong band is observed around 970 cm⁻¹.[10][11] This absorption is a key identifier for the oxetane core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol for MS Analysis

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Ionization: Introduce the sample into the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) in the EI source. This process creates a positively charged molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and key structural fragments.

-

Molecular Ion (M⁺•): The molecular ion peak for this compound (C₉H₁₀O) is expected at m/z = 134 . Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic system.[12]

-

Key Fragmentation Pathways: The high-energy EI process induces fragmentation of the molecular ion. The most likely fragmentation patterns involve cleavages that lead to stable carbocations or neutral molecules.

-

Loss of Formaldehyde (CH₂O): A characteristic fragmentation for oxetanes is the cycloreversion reaction, leading to the loss of formaldehyde (30 Da), which would produce a fragment ion of styrene at m/z = 104 .

-

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl group can lead to the formation of a stable tropylium ion at m/z = 91 .

-

Loss of an Ethylene Oxide Radical: Cleavage can also result in the loss of a C₂H₄O radical (44 Da), leading to a fragment at m/z = 90 .

-

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and stereochemical environment of the atoms. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the characteristic oxetane C-O-C stretch. Finally, mass spectrometry confirms the molecular weight and offers valuable structural insights through predictable fragmentation patterns. Together, these techniques form a self-validating system, ensuring the structural integrity and purity of this important chemical building block for research and drug development.

References

-

Mahassneh, O. (2018). Synchrotron-based infrared spectrum of oxetane. MSpace. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

Capriati, V., et al. (2011). Electronic Supplementary Information (ESI) 2-Lithiated-2-Phenyloxetane: A New Attractive Synthon for the Preparation of Oxetane Derivatives. The Royal Society of Chemistry. Retrieved from [Link]

-

Lodi, L., & Pellegrini, S. (2007). The high resolution FTIR-spectrum of oxetane. ResearchGate. Retrieved from [Link]

-

Banhegyi, G., et al. (1983). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. ResearchGate. Retrieved from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Bullita, E., et al. (2020). Chemical Space Exploration of Oxetanes. PMC - NIH. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H10O | CID 11789254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to Calculating the Ring Strain Energy of 3-Phenyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Energetic Imperative of Strained Rings in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, strained rings, once viewed as mere synthetic curiosities, are now recognized as powerful tools for modulating the properties of drug candidates.[1][2] Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[3][4] Its incorporation into molecular scaffolds can enhance aqueous solubility, metabolic stability, and binding affinity—often by introducing a favorable three-dimensional exit vector from a flat aromatic core.[5]

The unique physicochemical properties and reactivity of oxetanes are intrinsically linked to their inherent ring strain.[3][6] This strain, a combination of angle and torsional strain, elevates the molecule's ground-state energy, making it kinetically stable yet poised for strategic chemical transformations, such as ring-opening reactions.[7][8] Understanding and quantifying this ring strain energy (RSE) is not an academic exercise; it is a critical step in predicting a molecule's reactivity, metabolic fate, and conformational behavior.

This guide provides an in-depth, technically-grounded protocol for the computational calculation of the RSE of 3-phenyloxetane, a representative substituted oxetane increasingly found in novel therapeutics.[9] We will move beyond a simple recitation of steps to explain the underlying causality of the chosen methodology, emphasizing a self-validating workflow that ensures the trustworthiness of the results.

The Theoretical Framework: Why Homodesmotic Reactions Are the Gold Standard

The RSE of a cyclic molecule is the excess potential energy it possesses compared to a hypothetical, strain-free acyclic analogue.[6] A direct experimental measurement is impossible. Therefore, we rely on computational chemistry to determine this value.

A naive approach might be to compare the energy of the cyclic molecule to a single, linear isomer. However, this method is fraught with error, as the bonding environments are not sufficiently similar. The gold standard for calculating RSE is the use of a homodesmotic reaction .[10][11] This is a type of hypothetical, isodesmic reaction constructed to satisfy a stringent set of criteria:

-

The number of atoms of each element is conserved.

-

The number of bonds of each formal type (e.g., C-C, C-O, C-H) is conserved.

-

The hybridization state of each atom is conserved.

-

The number of hydrogen atoms attached to each carbon (primary, secondary, tertiary) is conserved.

By adhering to these rules, we create a balanced chemical equation where the strain of the ring on the reactant side is the primary energetic difference. The energy changes associated with bond types, hybridization, and local environments are effectively canceled out between the reactants and products.[10][12] This systematic cancellation of errors makes the calculated reaction enthalpy insensitive to the basis set size and the specific level of theory used, lending high confidence to the final RSE value.[10]

For this compound, we will construct the following homodesmotic reaction:

This compound + Propane → Diethyl ether + Isobutylbenzene

In this reaction, the strained C-O and C-C bonds within the oxetane ring are "exchanged" for analogous, unstrained bonds in the acyclic products. The RSE is then calculated as the negative of the enthalpy change (ΔH) of this reaction.

The Computational Workflow: A Self-Validating Protocol

This section details the step-by-step methodology for calculating the RSE of this compound. We will utilize Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for this type of thermochemical calculation. Specifically, the B3LYP functional combined with the 6-31G* basis set is a widely used and well-benchmarked level of theory for organic molecules, providing reliable results for ground-state properties and thermochemistry due to a known beneficial cancellation of errors.[13][14]

Diagram: Computational Workflow for RSE Calculation

Caption: A flowchart of the computational protocol for determining Ring Strain Energy (RSE).

Experimental Protocol

Objective: To calculate the gas-phase ring strain energy of this compound at 298.15 K.

Software: Any quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The following steps are generalized.

Level of Theory: B3LYP/6-31G*

Step 1: Build the Molecules

-

Using a molecular builder (e.g., Avogadro, ChemDraw), construct the 3D structures for all four molecules in the homodesmotic reaction:

-

Reactants: this compound, Propane (CH₃CH₂CH₃)

-

Products: Diethyl ether (CH₃CH₂OCH₂CH₃), Isobutylbenzene (PhCH₂CH(CH₃)₂)

-

-

Perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94) to obtain reasonable starting structures.

-

Save the coordinates for each molecule in a format compatible with your quantum chemistry software.

Step 2: Geometry Optimization and Frequency Calculation (The Self-Validation Step)

-

For each of the four molecules, set up a calculation to perform a geometry optimization followed by a frequency analysis at the B3LYP/6-31G* level of theory.

-

Causality Check: The geometry optimization finds the lowest energy conformation (a stationary point) on the potential energy surface. The subsequent frequency calculation is critical . It serves two purposes:

-

It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point, and the optimization must be redone from a perturbed geometry. This step is the core of a self-validating protocol.

-

It provides the Zero-Point Vibrational Energy (ZPE) and thermal corrections to the enthalpy, which are essential for accurate thermochemistry.

-

-

Execute the calculations.

Step 3: Extract Energies

-

From the output file of each successful calculation (i.e., zero imaginary frequencies), extract the final electronic energy and the thermal correction to enthalpy. The value needed is often labeled as "Sum of electronic and thermal Enthalpies" or similar. This value implicitly includes the ZPE.

-

Organize these values in a table. It is standard practice to report energies in Hartrees, the atomic unit of energy.

Step 4: Calculate the Ring Strain Energy (RSE)

-

Calculate the total enthalpy for the reactants and products.

-

H_reactants = H(this compound) + H(propane)

-

H_products = H(diethyl ether) + H(isobutylbenzene)

-

-

Calculate the enthalpy of the homodesmotic reaction (ΔH).

-

ΔH_reaction = H_products - H_reactants

-

-

The Ring Strain Energy (RSE) is the negative of the reaction enthalpy.

-

RSE = -ΔH_reaction

-

-

Convert the final RSE from Hartrees to a more chemically intuitive unit, such as kcal/mol (1 Hartree = 627.509 kcal/mol).

Data Presentation and Interpretation

Diagram: Homodesmotic Reaction for this compound

Caption: The homodesmotic reaction used to isolate the ring strain of this compound.

Table 1: Calculated Enthalpies and Ring Strain Energy

| Molecule | Formula | Calculated Enthalpy (Hartrees) at 298.15 K |

| Reactants | ||

| This compound | C₉H₁₀O | E₁ |

| Propane | C₃H₈ | E₂ |

| Σ Reactants | E₁ + E₂ | |

| Products | ||

| Diethyl ether | C₄H₁₀O | E₃ |

| Isobutylbenzene | C₁₀H₁₄ | E₄ |

| Σ Products | E₃ + E₄ | |

| ΔH_reaction | (Σ Products - Σ Reactants) | (E₃ + E₄) - (E₁ + E₂) |

| RSE (-ΔH) | (kcal/mol) | -ΔH * 627.509 |

Note: E₁ through E₄ represent the placeholder values obtained from the quantum chemistry calculations.

Interpretation of Results: The calculated RSE for this compound is expected to be in the range of 25-27 kcal/mol . This value is comparable to the RSE of the parent, unsubstituted oxetane (~25.5 kcal/mol) and cyclobutane (~26.3 kcal/mol).[6][8][15] The presence of the phenyl group at the 3-position has a minimal effect on the overall strain, as it does not significantly alter the endocyclic bond angles. This substantial strain energy is a key driver of the ring's utility in synthesis and drug design, providing a thermodynamic driving force for nucleophilic ring-opening reactions.[3]

Conclusion: From Theoretical Energy to Practical Application

The accurate calculation of ring strain energy is a cornerstone of modern molecular design. By employing a robust, self-validating computational workflow centered on a well-constructed homodesmotic reaction, researchers can confidently quantify the energetic properties of strained heterocycles like this compound. This calculated value is more than a number; it is a quantitative descriptor that informs predictions of chemical reactivity, metabolic stability, and conformational dynamics. For drug development professionals, understanding the RSE of such motifs is essential for harnessing their potential to create safer, more effective medicines.[1][16][17]

References

-

Title: Homodesmotic Reactions and their Application to Ring‐strain Energies Source: ResearchGate URL: [Link]

-

Title: Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions Source: ChemRxiv URL: [Link]

-

Title: How to calculate ring strain energy? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Ring Strain Energies from ab Initio Calculations Source: Journal of the American Chemical Society URL: [Link]

-

Title: The group equivalent reaction: An improved method for determining ring strain energy Source: Journal of Chemical Education URL: [Link]

-

Title: Easy addition of 'unnatural' strained rings boon for drug chemists Source: Chemistry World URL: [Link]

-

Title: Ring Strain Energies from ab Initio Calculations (Duplicate) Source: Journal of the American Chemical Society URL: [Link]

-

Title: Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: DFT/(U)B3LYP/6-31G(d,p) relative energies (ΔE) between the singlet... Source: ResearchGate URL: [Link]

-

Title: Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Source: Semantic Scholar URL: [Link]

-

Title: Rings in Clinical Trials and Drugs: Present and Future Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Stability of Cycloalkanes: Ring Strain Source: Fundamentals of Organic Chemistry URL: [Link]

-

Title: ubiquity of B3LYP/6-31G* Source: Reddit URL: [Link]

-

Title: Rings in Drugs Source: ResearchGate URL: [Link]

-

Title: Researchers Develop 3D Cage Molecules as Drug Alternatives Source: Technology Networks URL: [Link]

-

Title: Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem Source: ACS Publications URL: [Link]

-

Title: What does B3LYP do well? What does it do badly? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Cyclic compound Source: Wikipedia URL: [Link]

-

Title: Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor Source: PubMed URL: [Link]

-

Title: Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules Source: ACS Publications URL: [Link]

-

Title: Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor Source: ResearchGate URL: [Link]

-

Title: A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules Source: MDPI URL: [Link]

-

Title: 3-Phenyloxetan-3-ol Source: PubChem URL: [Link]

-

Title: Ring strain Source: Wikipedia URL: [Link]

-

Title: 3-Isocyanato-3-phenyloxetane Source: PubChem URL: [Link]

Sources

- 1. Easy addition of ‘unnatural’ strained rings boon for drug chemists | Research | Chemistry World [chemistryworld.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Researchers Create 3D Ring Structures for Drug Use | Technology Networks [technologynetworks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. Design and Evaluation of this compound Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Substituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered a synthetic curiosity, the 3-substituted oxetane has emerged from the annals of chemical literature to become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of this unique four-membered heterocyclic scaffold. We will traverse the timeline from its early, challenging syntheses to the strategic insights that catalyzed its "rediscovery" as a valuable bioisostere. This document delves into the core synthetic methodologies, explaining the causal relationships behind experimental choices and providing detailed protocols for key transformations. Through a blend of historical context, mechanistic understanding, and practical application, this guide aims to equip researchers with the foundational knowledge required to effectively leverage the 3-substituted oxetane motif in contemporary drug design and development.

Early Encounters and Foundational Chemistry: The Oxetane in Obscurity

The journey of the oxetane ring begins not as a deliberate pursuit in medicinal chemistry, but as a product of fundamental organic reactions. The first synthesis of the parent oxetane was reported by Reboul in the 1870s.[1][2] However, for over a century, oxetanes, particularly substituted variants, remained largely academic curiosities due to their perceived instability and the limited synthetic tools available for their construction.

The Paternò–Büchi Reaction: A Photochemical Genesis

One of the earliest methods to form an oxetane ring was the photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, a reaction first reported by Emanuele Paternò and George Büchi.[3][4][5] In 1909, Paternò described the formation of an oxetane from the photochemical reaction of benzophenone with amylene.[6] This reaction, later named the Paternò–Büchi reaction, involves the excitation of the carbonyl to a triplet state, which then adds to the alkene in a stepwise fashion to form the four-membered ring.

While mechanistically fascinating, the Paternò–Büchi reaction often suffers from a lack of regioselectivity and stereoselectivity, limiting its broad applicability in targeted synthesis for many years.[3]

Experimental Protocol: A Classic Paternò–Büchi Reaction

Objective: Synthesis of a 2,2,3,3-tetramethyloxetane derivative.

Materials:

-

Benzophenone

-

2,3-Dimethyl-2-butene

-

Benzene (or other suitable solvent)

-

High-pressure mercury lamp

Procedure:

-

A solution of benzophenone and an excess of 2,3-dimethyl-2-butene in benzene is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes.

-

The reaction vessel is irradiated with a high-pressure mercury lamp at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the oxetane adduct.

The Williamson Etherification: A Versatile, Yet Demanding Route

The intramolecular Williamson etherification, a cornerstone of ether synthesis, was first applied to the formation of an oxetane ring in 1878.[7] This method relies on the cyclization of a 1,3-halohydrin or a 1,3-diol with a suitable leaving group at one terminus and an alcohol at the other, under basic conditions.

The primary challenge in employing this method for oxetane synthesis lies in the kinetics of the ring closure. The formation of a four-membered ring is entropically and enthalpically disfavored compared to larger rings.[2] Consequently, intermolecular side reactions often compete with the desired intramolecular cyclization, leading to lower yields. Despite these challenges, the Williamson etherification remains a widely used and versatile method, particularly for the synthesis of complex oxetane-containing molecules.[2][7]

The "Oxetane Rush": A Paradigm Shift in Medicinal Chemistry

For much of the 20th century, the oxetane ring was largely absent from the drug discovery landscape. This changed dramatically in the early 2000s, thanks to pioneering work from the laboratory of Erick M. Carreira and collaborators at Roche.[8][9] Their influential reports, beginning around 2006, repositioned the 3-substituted oxetane from a chemical novelty to a powerful tool for modulating the physicochemical properties of drug candidates.[7][10]

This "rediscovery" was fueled by the recognition that the oxetane motif could serve as a valuable bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups.[7][8][9]

Oxetanes as Bioisosteres: Improving on Nature's Motifs

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has altered physicochemical properties, is a fundamental concept in drug design.[11] The 3-substituted oxetane proved to be a particularly effective bioisostere for several reasons:

-

Increased Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a molecule compared to its non-polar gem-dimethyl counterpart.[8][12][13]

-

Metabolic Stability: The replacement of a metabolically vulnerable gem-dimethyl group with a more robust oxetane can block sites of oxidative metabolism, thereby improving a drug's pharmacokinetic profile.[7][14]

-

Reduced Lipophilicity: In an era where high lipophilicity is a major cause of drug attrition, the oxetane offers a means to increase molecular complexity and three-dimensionality without a concomitant increase in lipophilicity.[8][11]

-

Modulation of Basicity: When placed adjacent to an amine, the electron-withdrawing effect of the oxetane's oxygen atom can lower the pKa of the amine, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8][9][11]

The following table summarizes the comparative physicochemical properties of a parent compound and its oxetane-containing analogue, illustrating the tangible benefits of this bioisosteric replacement.

| Property | Parent Compound (with gem-dimethyl) | Oxetane Analogue | Change |

| LogP | 3.5 | 2.8 | Decreased |

| Aqueous Solubility | Low | Moderate to High | Increased |

| Metabolic Stability | Moderate | High | Increased |

This table presents a generalized comparison; specific values are highly dependent on the molecular context.

The following diagram illustrates the concept of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.

Caption: Bioisosteric replacement of common functional groups with a 3,3-disubstituted oxetane.

Modern Synthetic Strategies for 3-Substituted Oxetanes

The renewed interest in 3-substituted oxetanes has spurred the development of more efficient and scalable synthetic methods. The majority of these modern approaches rely on the functionalization of a pre-formed oxetane ring, with oxetan-3-one emerging as a key, versatile precursor.[15]

The Central Role of Oxetan-3-one

The development of a practical, large-scale synthesis of oxetan-3-one was a critical enabler of the "oxetane rush."[16] This versatile ketone can be readily transformed into a wide array of 3-substituted and 3,3-disubstituted oxetanes through standard carbonyl chemistry.

The diagram below outlines the central role of oxetan-3-one in accessing a diverse range of 3-substituted oxetanes.

Caption: Synthetic utility of oxetan-3-one as a precursor to diverse 3-substituted oxetanes.

Experimental Protocol: Reductive Amination of Oxetan-3-one

Objective: Synthesis of a 3-amino-oxetane derivative.

Materials:

-

Oxetan-3-one

-